molecular formula C19H19Cl2NO B11178907 (4-Benzylpiperidin-1-yl)(2,6-dichlorophenyl)methanone

(4-Benzylpiperidin-1-yl)(2,6-dichlorophenyl)methanone

Cat. No.: B11178907
M. Wt: 348.3 g/mol
InChI Key: CYGYBSYNHSESQO-UHFFFAOYSA-N
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Description

4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-benzylpiperidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE include other piperidine derivatives such as donepezil, which is used in the treatment of Alzheimer’s disease. Compared to these compounds, 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE may offer unique properties such as different biological activities or improved stability .

Properties

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C19H19Cl2NO/c20-16-7-4-8-17(21)18(16)19(23)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2

InChI Key

CYGYBSYNHSESQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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